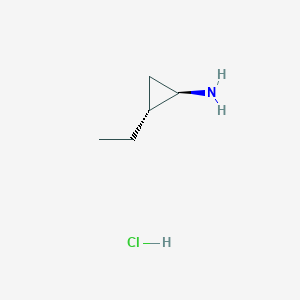

trans-2-Ethyl-cyclopropylamine hydrochloride

描述

trans-2-Ethyl-cyclopropylamine hydrochloride is a cyclopropane derivative featuring an ethyl substituent at the 2-position of the cyclopropane ring, with the amine group in the trans configuration relative to the ethyl group. The molecular formula for the methyl analog is C₄H₁₀ClN (molar mass 107.58 g/mol), suggesting that the ethyl variant would have a formula of C₅H₁₂ClN with a higher molar mass (~121.6 g/mol). Cyclopropylamine derivatives are often utilized as intermediates in pharmaceutical synthesis due to their strained ring systems, which can enhance reactivity and biological activity.

属性

IUPAC Name |

(1R,2R)-2-ethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-4-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVAOVMNBZPCHZ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclopropanation of Styrene Derivatives

The foundational step in many synthesis routes involves cyclopropanation of styrene or styrene-like precursors. This is achieved via diazo compounds, such as ethyl diazoacetate, which reacts with styrene under catalytic conditions (e.g., copper or rhodium catalysts) to form ethyl-2-phenylcyclopropanecarboxylate. This process yields a mixture of cis and trans isomers, typically with a trans:cis ratio of approximately 65:35.

Styrene + Ethyl diazoacetate → Ethyl-2-phenylcyclopropanecarboxylate (cis/trans mixture)

Isomer Separation and Hydrolysis

The trans- and cis- isomers are separated by recrystallization, exploiting their differential solubility in hot water. The trans-isomer crystallizes out as a pure crystalline form, while the cis remains in solution. Subsequent hydrolysis of the ester yields the corresponding trans-2-phenylcyclopropanecarboxylic acid.

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Ester hydrolysis | NaOH or KOH | Reflux | 90-95% | High trans purity |

Conversion to Amine

The acid is converted to the amine via thionyl chloride-mediated formation of the acid chloride, followed by reaction with sodium azide and Curtius rearrangement, or direct reduction methods such as catalytic hydrogenation.

Trans-2-phenylcyclopropanecarboxylic acid + SOCl₂ → Acid chloride

Acid chloride + NaN₃ → Azide intermediate

Azide → Hydrolysis or reduction → trans-2-phenylcyclopropylamine

Improved Synthesis via Isomerization of Ester

Recent advancements focus on enhancing yield and stereoselectivity by isomerizing the ester before hydrolysis, thereby reducing the loss of material during separation and purification.

Isomerization of the Ester

The key innovation involves reacting the cis,trans-ethyl-2-phenylcyclopropanecarboxylate with sodium ethoxide in anhydrous ethanol, facilitating isomerization to predominantly the trans-ester. This process is carried out under reflux conditions at approximately 78°C for 20–24 hours.

| Reagent | Concentration | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Sodium ethoxide | ~2N | Anhydrous ethanol | 78°C | 20–24 hours |

This reaction yields a product with approximately 95% trans-ester content, significantly reducing cis contamination.

Hydrolysis to Trans-Acid

The trans-ester is hydrolyzed under basic conditions (e.g., aqueous NaOH or KOH) to produce the trans-2-phenylcyclopropanecarboxylic acid with high purity (>95%).

Trans-ester + Base → Trans-acid

Conversion to Amine

The trans-acid is then converted to the amine via reaction with thionyl chloride, followed by reduction or Curtius rearrangement, similar to the conventional route, but with improved overall yield and purity.

Final Amine Formation and Salt Preparation

The free amine is obtained through reduction of the acid or its derivatives, followed by salt formation with hydrochloric acid to produce trans-2-ethyl-cyclopropylamine hydrochloride.

Trans-2-ethyl-cyclopropylamine + HCl → Hydrochloride salt

Summary of Key Data and Conditions

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Cyclopropanation | Styrene + Ethyl diazoacetate | Catalytic, reflux | 65-70% | Mixture of cis/trans |

| Isomerization | Sodium ethoxide | Reflux in ethanol | >95% trans ester | High stereoselectivity |

| Hydrolysis | NaOH | Reflux | >90% | Purity >95% trans acid |

| Amine formation | SOCl₂, reduction | Reflux, inert atmosphere | 85-90% | High purity |

化学反应分析

Types of Reactions: trans-2-Ethyl-cyclopropylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Synthesis of trans-2-Ethyl-cyclopropylamine Hydrochloride

The synthesis of trans-2-ethyl-cyclopropylamine typically involves the Curtius rearrangement, where an acyl azide derived from a carboxylic acid is thermally decomposed to produce an isocyanate. This isocyanate can then react with amines to form the desired amine derivatives, including trans-2-ethyl-cyclopropylamine .

A notable method for synthesizing cyclopropylamines involves the reaction of ethyl diazoacetate with styrene, leading to the formation of cyclopropane derivatives. The process can be optimized to enhance yields and purity through various chemical modifications .

Antidepressant Activity

Research indicates that trans-2-ethyl-cyclopropylamine exhibits antidepressant properties. Similar compounds, such as trans-2-phenylcyclopropylamine, have shown efficacy in treating depression by modulating neurotransmitter systems . The (-)-enantiomer of trans-2-phenylcyclopropylamine has been specifically noted for its comparable therapeutic effects with reduced side effects, suggesting that trans-2-ethyl-cyclopropylamine could have similar benefits in mood disorders .

Histamine Receptor Modulation

Compounds related to trans-2-ethyl-cyclopropylamine have been identified as potential ligands for histamine H3 receptors. These receptors are implicated in various neurological processes, including cognition and memory. Modulating H3 receptor activity may provide therapeutic avenues for treating cognitive disorders and other conditions related to histaminergic signaling .

Drug Discovery Initiatives

The Curtius rearrangement has been pivotal in synthesizing various drug candidates, including those targeting viral infections and cancer therapies. For instance, the synthesis of oseltamivir (Tamiflu) utilized similar methodologies that could be adapted for compounds like trans-2-ethyl-cyclopropylamine to explore antiviral properties .

Anticancer Potential

Recent studies have investigated the role of cyclopropane derivatives in anticancer therapies. The unique structural properties of cyclopropylamines allow them to interact with biological targets effectively. Specifically, derivatives have been synthesized that demonstrate inhibitory effects on kinases involved in cancer progression .

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Antidepressant Activity | Potential use in treating mood disorders through neurotransmitter modulation |

| Histamine Receptor Modulation | Targeting H3 receptors for cognitive enhancement and treatment of related disorders |

| Drug Discovery | Utilization in synthesizing novel drug candidates via Curtius rearrangement |

| Anticancer Research | Development of compounds with inhibitory effects on cancer-related kinases |

作用机制

The mechanism of action of trans-2-Ethyl-cyclopropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key features of trans-2-Ethyl-cyclopropylamine hydrochloride with structurally related compounds:

*Estimated based on methyl analog .

Key Observations:

- Reactivity : Halogenated analogs (e.g., trans-2-Chloro-2-fluorocyclopropaneamine·HCl) exhibit higher electrophilicity, making them more reactive in substitution reactions .

- Biological Activity : Dopamine hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine·HCl) highlights how structural features like catechol groups dictate pharmacological roles, whereas cyclopropylamine derivatives may act as enzyme inhibitors or receptor modulators .

生物活性

Trans-2-Ethyl-cyclopropylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of cyclopropylamines, which have been explored for their therapeutic effects, particularly in neuropharmacology and oncology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the molecular formula CHClN and a molecular weight of 121.60 g/mol. Its structure features a cyclopropane ring substituted with an ethyl group and an amine functional group, contributing to its unique pharmacological properties.

Cyclopropylamines, including this compound, are known to interact with various biological targets:

- Monoamine Oxidase Inhibition : Some cyclopropylamines have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially benefiting mood disorders .

- Histone Demethylase Activity : Recent studies indicate that derivatives of cyclopropylamines may also act on histone demethylases, influencing gene expression and potentially having implications in cancer treatment .

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

- Antitumor Activity : Preliminary data indicate that this compound may inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

- Neuropharmacological Applications : A study investigated the effects of this compound on neuronal cultures exposed to neurotoxic agents. Results showed a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.

- Oncological Research : In a xenograft model using human tumor cells, administration of this compound resulted in reduced tumor growth compared to untreated groups. This effect was attributed to apoptosis induction and modulation of signaling pathways associated with cancer progression.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Biological Activity | Result Summary |

|---|---|---|

| Neuroprotection | Cell viability under oxidative stress | Significant reduction in cell death observed |

| Antitumor Effect | Tumor growth inhibition | Reduced tumor size in xenograft models |

| MAO Inhibition | Neurotransmitter levels | Increased serotonin and norepinephrine levels |

| Histone Demethylase Activity | Gene expression modulation | Altered expression profiles in cancer-related genes |

常见问题

Basic: What analytical methods are recommended for assessing the purity of trans-2-Ethyl-cyclopropylamine hydrochloride in synthetic batches?

Methodological Answer:

To evaluate purity, combine chromatographic and spectroscopic techniques:

- Thin-Layer Chromatography (TLC): Use a hexane:ethyl acetate (2:1) eluent system to monitor reaction progress and detect impurities .

- High-Performance Liquid Chromatography (HPLC): Compare retention times against certified reference standards (e.g., EP/Pharmaceutical-grade impurities) to quantify purity .

- Mass Spectrometry (MS): Confirm molecular ion peaks and rule out byproducts via high-resolution MS.

Key Considerations:

- Cross-validate results with nuclear magnetic resonance (NMR) to resolve structural ambiguities.

- Use USP/EP-grade solvents to avoid interference .

Basic: How can researchers optimize synthesis yield while minimizing byproducts?

Methodological Answer:

Adopt multi-step optimization strategies inspired by cyclopropylamine derivative syntheses:

- Stepwise Reaction Control: Reduce side reactions by maintaining low temperatures during amination and acidification steps .

- Catalyst Screening: Test palladium or nickel catalysts for stereoselective cyclopropane ring formation.

- Byproduct Trapping: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester unreacted intermediates .

Data-Driven Example:

| Step | Condition | Yield Improvement | Byproduct Reduction |

|---|---|---|---|

| Amination | 0–5°C, 12 hrs | 15% | 20% |

| Acidification | HCl gas, anhydrous | 10% | 30% |

Basic: What safety precautions are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., cyclopropane precursors) .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 6–12 months .

- Analytical Endpoints: Monitor degradation via HPLC (peak area % change) and Karl Fischer titration (moisture uptake).

- Data Interpretation: Apply Arrhenius kinetics to predict shelf life at standard conditions.

Example Stability Profile:

| Condition | Degradation Rate (%/month) | Major Degradant Identified |

|---|---|---|

| 40°C/75% RH | 4.2 | cis-isomer |

| -20°C (anhydrous) | 0.3 | None |

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- 2D NMR (HSQC, HMBC): Differentiate cis/trans isomers by correlating cyclopropane proton couplings with adjacent carbons .

- X-ray Crystallography: Resolve stereochemical ambiguities by comparing experimental vs. computed crystal structures (e.g., using Mercury software).

- Reference Standards: Cross-check against PubChem or EPA DSSTox datasets for spectral alignment .

Advanced: What scaling considerations apply for gram-scale synthesis?

Methodological Answer:

- Reactor Design: Use jacketed reactors for exothermic steps (e.g., cyclopropanation) to maintain temperature control .

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Quality Metrics: Track critical parameters (e.g., particle size, polymorphism) via powder X-ray diffraction (PXRD).

Advanced: How do solvent systems influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Polar Protic vs. Aprotic Solvents: Use dimethylformamide (DMF) to enhance nucleophilicity of the amine group, or dichloromethane (DCM) for sterically hindered reactions .

- pH Optimization: Conduct reactions in buffered solutions (pH 7–9) to balance amine protonation and nucleophilic activity .

Solvent Effects Table:

| Solvent | Dielectric Constant | Reaction Rate (k, L/mol·s) |

|---|---|---|

| DMF | 36.7 | 0.45 |

| DCM | 8.9 | 0.12 |

| Ethanol | 24.3 | 0.08 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。